1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis .
Mechanism of Action
Target of Action
Similar compounds in the naphthyridine family have been found to exhibit a wide range of biological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that naphthyridines interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Naphthyridines are known to interact with a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
Naphthyridines are known to have a wide range of biological activities, suggesting they can induce a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways that control cell survival and death . Furthermore, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular function and ultimately result in the desired therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome, and exceeding this threshold can result in detrimental effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of specific metabolites, which can influence cellular function and overall metabolism . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its activity and effectiveness . The distribution of this compound within different tissues can vary, affecting its therapeutic potential and side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with suitable aldehydes or ketones, followed by cyclization and subsequent functionalization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments to facilitate the reaction .
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid can be compared with other naphthyridine derivatives such as:
1,8-Naphthyridine: Known for its antibacterial properties and used in the synthesis of fluoroquinolones.
1,5-Naphthyridine: Exhibits a variety of biological activities and is used in medicinal chemistry.
1,2,3,4-Tetrahydro-2,6-naphthyridine: Used in the preparation of selective modulators for medicinal applications. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOXCERCZKNCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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